molecular formula C17H21N5O2 B5458132 8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane

8-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-1-oxa-8-azaspiro[4.5]decane

Cat. No.: B5458132
M. Wt: 327.4 g/mol
InChI Key: YJOUBDYNAKHAEN-UHFFFAOYSA-N
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Description

“4-(1H-Tetrazol-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C9H8N4O2 . It has a molecular weight of 204.19 . The IUPAC name for this compound is 4-(1H-tetraazol-1-ylmethyl)benzoic acid .


Synthesis Analysis

Tetrazole derivatives can be synthesized through various methods. One of the most direct and convenient routes to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of “4-(1H-Tetrazol-1-ylmethyl)benzoic acid” can be represented by the InChI code: 1S/C9H8N4O2/c14-9(15)8-3-1-7(2-4-8)5-13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15) .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(1H-Tetrazol-1-ylmethyl)benzoic acid” are not mentioned in the sources, tetrazoles in general are known for their multiple reactivity .

Future Directions

The future directions for “4-(1H-Tetrazol-1-ylmethyl)benzoic acid” and related compounds could involve further exploration of their potential biological activities. Tetrazoles have shown potential as antiviral, antibacterial, and antifungal agents .

Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-8-yl-[4-(tetrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-16(21-9-7-17(8-10-21)6-1-11-24-17)15-4-2-14(3-5-15)12-22-13-18-19-20-22/h2-5,13H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOUBDYNAKHAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=NN=N4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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